N-(1H-indol-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-13(12-6-3-7-17-12)15-11-8-14-10-5-2-1-4-9(10)11/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMDNYLJUXTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely employed method involves activating thiophene-2-carboxylic acid using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC). In this approach, tryptamine or its derivatives react with the activated carboxylic acid to form the target amide. The reaction typically proceeds under reflux in anhydrous dichloromethane or tetrahydrofuran (THF), with yields ranging from 65% to 85% depending on stoichiometric ratios. A critical step involves the removal of the urea byproduct (dicyclohexylurea) via filtration, which is essential for preventing side reactions.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or THF
-
Temperature: 25–40°C (room temperature to mild reflux)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) for accelerated activation
-
Yield: 72% (average across five trials)
Mixed Anhydride Method
An alternative route utilizes chloroformate reagents to generate mixed anhydrides in situ. This method avoids the formation of insoluble urea byproducts, simplifying purification. Ethyl chloroformate is commonly employed, with reaction completion achieved within 4–6 hours at 0–5°C. While yields are comparable to carbodiimide-mediated coupling (70–78%), this method requires stringent temperature control to minimize hydrolysis of the reactive intermediate.
Pd-Catalyzed Cross-Coupling for Enhanced Selectivity
Palladium-Catalyzed Amidation
Recent advances leverage Pd catalysts to couple halogenated indole precursors with thiophene-2-carboxamide. For example, 3-bromo-1H-indole reacts with thiophene-2-carboxamide in the presence of Pd₂(dba)₃ (1 mol%) and BINAP (0.25 mol%) as a ligand. The use of cesium carbonate (Cs₂CO₃) as a base in tert-butanol at 110°C achieves yields up to 89% with minimal byproducts.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (1 mol%) |
| Ligand | BINAP (0.25 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | tert-Butanol (t-BuOH) |
| Temperature | 110°C |
| Reaction Time | 8 hours |
| Yield | 89% |
One-Pot Tandem Reactions
Pd-catalyzed methods enable tandem amidation-cyclization sequences. For instance, 3-chloro-1H-indole-2-carbaldehyde couples with thiophene-2-carboxamide under Pd/BINAP catalysis, followed by base-promoted cyclization to yield fused heterocycles. This approach reduces purification steps and improves atom economy.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and reproducibility. Automated continuous flow reactors enhance heat and mass transfer, enabling precise control over reaction parameters. A pilot-scale study using a microreactor system reported a 92% conversion rate with a residence time of 15 minutes, significantly outperforming batch reactors.
Solvent Recycling and Waste Reduction
Large-scale processes often employ green solvents like 2-methyltetrahydrofuran (2-MeTHF), which is biodegradable and derived from renewable resources. Solvent recovery systems achieve >95% recycling efficiency, reducing environmental impact.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate amidation but complicate purification. Conversely, tert-butanol balances reactivity and ease of product isolation, making it ideal for Pd-catalyzed methods.
Solvent Comparison Table:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.45 | 78 |
| DCM | 8.93 | 0.28 | 65 |
| t-BuOH | 10.9 | 0.39 | 89 |
Ligand and Base Screening
Bidentate ligands like BINAP improve Pd catalyst stability, while monodentate ligands (e.g., PPh₃) result in lower yields. Among bases, Cs₂CO₃ outperforms K₃PO₄ and K₂CO₃ due to its superior solubility in t-BuOH.
Purification and Characterization
Column Chromatography
Silica gel chromatography (100–200 mesh) with hexane/ethyl acetate gradients (4:1 to 1:1) effectively isolates the product. Purity exceeding 99% is achievable, as confirmed by HPLC.
Recrystallization
Recrystallization from ethanol/water mixtures (7:3 v/v) yields colorless crystals suitable for X-ray diffraction. Melting point analysis shows a consistent range of 148–150°C.
Analytical Data Summary:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 250.3 g/mol |
| Melting Point | 148–150°C |
| HPLC Purity | >99% |
| λmax (UV-Vis) | 285 nm |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond in N-(1H-indol-3-yl)thiophene-2-carboxamide undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and 1H-indol-3-amine. This reaction is critical for modifying the compound’s functional groups or studying its metabolic pathways.
Conditions and Outcomes
| Reagents/Conditions | Products | Reference |
|---|---|---|
| HCl (acidic hydrolysis), reflux | Thiophene-2-carboxylic acid + 1H-indol-3-amine | |
| NaOH (basic hydrolysis), aqueous | Thiophene-2-carboxylate + 1H-indol-3-amine |
This hydrolysis is monitored via thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Oxidation of the Indole Moiety
The indole ring undergoes oxidation, forming oxidized derivatives such as oxindole or hydroxylated products. While specific oxidizing agents are not detailed in the sources, analogous indole derivatives commonly react with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Key Observations
-
Oxidation typically modifies the indole’s electron-rich pyrrole ring.
-
Products may exhibit altered biological activity due to structural changes.
Electrophilic Aromatic Substitution
Both the indole and thiophene rings are susceptible to electrophilic substitution. Though direct examples are scarce for this compound, analogous reactions provide insight:
Indole Ring Reactivity
-
Nitration : Likely occurs at the 5-position of indole due to its electron-rich nature.
-
Sulfonation : Could introduce sulfonic acid groups under fuming sulfuric acid conditions.
Thiophene Ring Reactivity
-
Halogenation : Bromine or chlorine may substitute at the 5-position of thiophene.
-
Friedel-Crafts Acylation : Thiophene can undergo acylation with acetyl chloride and AlCl₃.
Coupling Reactions via Diazotization
While this compound lacks a primary amino group, related derivatives with free –NH₂ groups undergo diazotization and coupling. For example:
Example Reaction Pathway
-
Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms diazonium salts.
-
Coupling : Reacting with β-naphthol or 4-nitroaniline yields azo derivatives .
Reported Yields for Analogous Compounds
| Substrate | Coupling Partner | Product Yield | Reference |
|---|---|---|---|
| 2-Amino-4-(N-substituted-indol-3-yl)thiophene | β-Naphthol | 72–95% |
Cyclization Reactions
The compound’s amino and cyano groups (if present in derivatives) enable cyclization to form fused heterocycles. For instance:
Formation of Thieno[2,3-d]pyrimidines
-
Reacting with formic acid under reflux leads to cyclization, forming thieno-fused pyrimidine derivatives .
Conditions and Outcomes
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Formic acid, reflux | Thieno[2,3-d]pyrimidine derivatives | 60–80% |
Functionalization of the Thiophene Ring
The thiophene ring participates in nucleophilic substitutions and cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of thiophene.
Stille Coupling
-
Reacts with organotin reagents to form biaryl systems.
Biological Interactions
While not a traditional chemical reaction, the compound interacts with biological targets:
Scientific Research Applications
Chemical Synthesis
N-(1H-indol-3-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : It can undergo reduction with agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Electrophilic substitution reactions are common due to the indole moiety's electron-rich nature, facilitating the creation of diverse derivatives.
The compound has shown potential as a bioactive agent , particularly in the following areas:
- Antiviral Properties : Research indicates that derivatives of thiophene carboxamides can inhibit viral replication, making them candidates for antiviral drug development .
- Anti-inflammatory Effects : this compound has been studied for its ability to inhibit IKK-2 activity, which is significant in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating specific pathways that lead to cell death, particularly through the inhibition of kinases involved in cell cycle regulation .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
Industrial Applications
Beyond biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating novel compounds with specific functionalities in organic synthesis and material science.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to interact with actin-related protein complexes, which play a crucial role in cellular processes such as cell division and motility . The compound’s effects are mediated through the inhibition or modulation of these protein complexes, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Aromatic Systems : The indole-thiophene hybrid offers a planar, conjugated system distinct from benzo[b]thiophene derivatives (e.g., ), which have extended aromaticity but lack the indole’s hydrogen-bonding capability .
- In contrast, the indole’s NH group may enhance receptor binding via hydrogen bonding .
- Molecular Weight : Piperidine-substituted benzo[b]thiophene derivatives () have higher molecular weights (~400–450 g/mol), which could influence bioavailability compared to the lighter indole-thiophene analog (~284 g/mol).
Q & A
Q. What are the standard synthetic routes for preparing N-(1H-indol-3-yl)thiophene-2-carboxamide and its derivatives?
The compound is typically synthesized via Pd-catalyzed amidation or direct coupling of thiophene-2-carbonyl chloride with indole derivatives. For example, refluxing equimolar 2-thiophenecarbonyl chloride with substituted anilines (e.g., 2-nitroaniline) in acetonitrile yields carboxamide derivatives. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid byproducts like sulfoxides . Purification often involves recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) and confirms amide bond formation .
- CHN analysis : Validates elemental composition (e.g., C: 58.3%, H: 3.7%, N: 11.9% for a derivative) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. How can researchers design initial biological activity assays for this compound?
Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus or E. coli) to test growth inhibition. Use concentrations ranging from 1–100 µM and compare to controls like ampicillin. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How do crystallographic data inform the reactivity of this compound derivatives?
X-ray diffraction reveals non-covalent interactions (e.g., C–H⋯O/S) that stabilize crystal packing. For example, dihedral angles between the indole and thiophene rings (8.5–13.5°) influence π-π stacking and solubility. These structural insights guide the design of derivatives with enhanced bioavailability or binding affinity .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies may arise from substituent effects. For instance, nitro groups enhance antibacterial activity but reduce solubility. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Validate with dose-response curves and molecular docking (e.g., PDB: 1JIJ for enzyme targets) .
Q. How can computational methods complement experimental characterization?
DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra, NMR chemical shifts, and HOMO-LUMO gaps. Compare results with experimental IR/NMR to identify structural anomalies. MD simulations can model ligand-protein interactions (e.g., with cytochrome P450) to predict metabolic stability .
Q. What catalytic systems optimize challenging cyclization reactions for indole-thiophene hybrids?
Pd(PPh₃)₄ or CuI/ligand systems enable C–N coupling in heterocyclic scaffolds. For example, cyclization of N-(2-formylindolyl)thiophene carboxamides under microwave irradiation (120°C, 30 min) improves yields (75–90%) compared to thermal methods. Monitor reactions via TLC (EtOAc/hexane, 1:1) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Derivative Synthesis
| Derivative | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-(2-nitrophenyl) derivative | 2-Thiophenecarbonyl chloride, reflux | 82 | |
| Indole-cyclohexyl hybrid | Pd(OAc)₂, Xantphos, 100°C, 12 h | 68 |
Q. Table 2: Biological Activity Data
| Derivative | MIC (µg/mL, S. aureus) | IC₅₀ (µM, HeLa) |
|---|---|---|
| N-(2-nitrophenyl) | 16 | >100 |
| N-(4-chlorophenyl) | 32 | 45 |
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
